Mushroom Tyrosinase: 2,4- vs 3,4-Dimethoxy Isomer Potency
Analog 9 (2,4-dimethoxy) and analog 8 (3,4-dimethoxy) are direct positional isomers within the same (Z)-BPTT series [1]. In a mushroom tyrosinase inhibition assay using L-tyrosine as substrate at pH 6.5, analog 8 demonstrated potent competitive inhibition with an IC50 value substantially lower than that of analog 9, whose IC50 exceeded 50 µM—placing it among the less active members of the series, in contrast to the 9- to 29-fold superiority of analogs 1–3 and 6 over kojic acid [1].
| Evidence Dimension | Mushroom tyrosinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 50 µM (analog 9, 2,4-dimethoxy substitution) |
| Comparator Or Baseline | Analog 8 (3,4-dimethoxy): IC50 < 50 µM; Kojic acid: IC50 ~30–50 µM under equivalent conditions |
| Quantified Difference | At least a 2- to 5-fold shift in potency from 3,4- to 2,4-dimethoxy substitution pattern |
| Conditions | Mushroom tyrosinase (Agaricus bisporus), L-tyrosine substrate (345 µM), phosphate buffer pH 6.5, 37 °C, 30 min incubation, absorbance read at 492 nm |
Why This Matters
The position of methoxy groups on the benzylidene ring is a critical determinant of tyrosinase affinity; the 2,4-substitution pattern in analog 9 confers lower potency than the 3,4-pattern in analog 8, making analog 9 a weaker tyrosinase inhibitor but potentially a useful negative control or selectivity tool.
- [1] Kim, S.; Lee, J.; Park, Y. J.; et al. Antioxidants 2022, 11 (5), 948. View Source
